REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][CH:6]=1)=[O:4].[P:13]([O:18]C)([O:16][CH3:17])[O:14][CH3:15]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][P:13]([O:16][CH3:17])([O:14][CH3:15])=[O:18])=[CH:7][CH:6]=1
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Name
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|
Quantity
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11.2 g
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Type
|
reactant
|
Smiles
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COC(=O)C1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(C=C1)CBr
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Name
|
|
Quantity
|
25 mL
|
Type
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reactant
|
Smiles
|
P(OC)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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refluxed under N2 for 5 hrs
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Duration
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5 h
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Type
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CUSTOM
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Details
|
Excess trimethyl phosphite was removed by co-distillation with toluene
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=CC=C(C=C1)CP(=O)(OC)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |